molecular formula C12H17N5O B7439295 2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol

2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol

Cat. No. B7439295
M. Wt: 247.30 g/mol
InChI Key: CGUGZLRVMZQDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMPEA and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of EMPEA is not fully understood, but it is believed to involve the activation of certain receptors in the body, including the adenosine A1 and A2A receptors. This activation leads to various biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of blood flow.
Biochemical and Physiological Effects:
EMPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood flow, and the inhibition of certain enzymes. Additionally, EMPEA has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

EMPEA has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on EMPEA, including the development of new drugs based on its structure, the exploration of its potential applications in various fields, and the further elucidation of its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of EMPEA for use in lab experiments.

Synthesis Methods

The synthesis of EMPEA involves the reaction of 4-ethyl-6-methylpyrimidin-2-amine and 1-(1H-imidazol-5-yl)ethan-1-ol in the presence of a catalyst. The resulting product is then purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

EMPEA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EMPEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, EMPEA has been shown to have anticancer properties and may be useful in the development of new cancer treatments. Additionally, EMPEA has been studied as a potential drug target for various diseases, including diabetes and cardiovascular disease.

properties

IUPAC Name

2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-3-9-4-8(2)16-12(17-9)14-6-11(18)10-5-13-7-15-10/h4-5,7,11,18H,3,6H2,1-2H3,(H,13,15)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGZLRVMZQDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1)C)NCC(C2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol

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